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Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzoic acid

Cat. No.: B018962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-nitrobenzoic acid. Due to the limited availability of publicly accessible experimental
spectra for this specific compound, this guide presents a combination of expected and
predicted data based on established spectroscopic principles and data from analogous
compounds. Detailed, generalized experimental protocols for acquiring such data are also
provided to facilitate laboratory work.

Spectroscopic Data

The following sections summarize the expected nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-Bromo-4-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for 2-Bromo-4-nitrobenzoic acid is not readily available
in public databases. The chemical shifts presented below are predicted values based on
structure-property relationships and analysis of similar substituted benzoic acids. Actual
experimental values may vary based on solvent and experimental conditions.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (ppm) Multiplicity Assighment
~10-13 Singlet 1H, -COOH
~8.5 Doublet 1H, Ar-H

~8.2 Doublet of doublets 1H, Ar-H

~7.9 Doublet 1H, Ar-H

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (ppm) Assighment

~165 C=0

~150 Ar-C (quaternary, bonded to -NOz2)
~135 Ar-C (quaternary, bonded to -COOH)
~133 Ar-CH

~128 Ar-CH

~125 Ar-C (quaternary, bonded to -Br)
~120 Ar-CH

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-4-nitrobenzoic acid is expected to show characteristic

absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

3300-2500 Strong, Broad ]
dimer)[1][2][3]
C=0 stretch (Carboxylic acid)
1760-1690 Strong
[1]
] C-C stretch (in-ring, aromatic)
1600-1585 Medium
[2]
N-O asymmetric stretch (Nitro
1550-1475 Strong
group)[4]
) C-C stretch (in-ring, aromatic)
1500-1400 Medium
[2]
) N-O symmetric stretch (Nitro
1360-1290 Medium
group)[4]
C-O stretch (Carboxylic acid)
1320-1210 Strong
[1]
) O-H bend (Carboxylic acid)[1]
950-910 Medium
[4]
~850-550 Medium C-Br stretch[4]

Mass Spectrometry (MS)

Mass spectrometry of 2-Bromo-4-nitrobenzoic acid is expected to show a distinct molecular

ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data
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m/z Value Interpretation

Molecular ion peak [M]*, showing a ~1:1 ratio

245/247 due to the presence of 7°Br and 8!Br isotopes.[5]
[6]

228/230 Loss of -OH group ([M-17]%)

200/202 Loss of -COOH group ([M-45]%)[7]

154 Loss of -COOH and -NO:z groups

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic
carboxylic acid like 2-Bromo-4-nitrobenzoic acid.

NMR Spectroscopy (Solution-State)

e Sample Preparation:

o Accurately weigh 5-20 mg of 2-Bromo-4-nitrobenzoic acid for tH NMR, or 20-100 mg for
13C NMR.[8][9]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or Methanol-da4) in a clean, dry 5 mm NMR tube.[5][8] Ensure complete
dissolution; gentle warming or sonication may be applied if necessary.[5]

o Filter the solution if any particulate matter is present to avoid interfering with the shimming

process.[9]
o Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.[5]
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o Acquire the *H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.[5]

o Acquire the 33C NMR spectrum, which will require a significantly larger number of scans
due to the low natural abundance of 13C. Proton decoupling is typically used to simplify the

spectrum.[5]

» Data Processing:

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.[5]

o Calibrate the chemical shifts using the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for

solid samples.
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of solid 2-Bromo-4-nitrobenzoic acid directly onto the ATR crystal.
[10]

o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.[10]

o Use the pressure clamp to ensure firm and even contact between the sample and the

crystal.[5]
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o Acquire the IR spectrum over the desired range, typically 4000-400 cm~1. Co-add multiple
scans (e.g., 16 to 64) to improve the signal-to-noise ratio.[5][10]

» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to generate the final transmittance or absorbance spectrum.[5]

o Label the significant peaks with their wavenumbers (cm~1).

Mass Spectrometry (Electron lonization)

e Sample Introduction:

o Introduce a small amount of solid 2-Bromo-4-nitrobenzoic acid into the mass
spectrometer using a direct insertion probe.[5]

 lonization and Mass Analysis:

o The sample is vaporized by heating and then bombarded with a high-energy electron
beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[5]

o The resulting positively charged ions are accelerated into the mass analyzer (e.g., a
guadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).[5]

o Data Analysis:

o Identify the molecular ion peak, which for this compound will be a pair of peaks of nearly
equal intensity at m/z 245 and 247, corresponding to the 7°Br and 8!Br isotopes.[5]

o Analyze the fragmentation pattern to identify characteristic losses of functional groups
(e.g., -OH, -COOH, -NO2) to confirm the structure.[5]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound such as 2-Bromo-4-nitrobenzoic acid.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-4-nitrobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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